![molecular formula C16H20N4O3S B2451985 N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428373-23-2](/img/structure/B2451985.png)
N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Description
N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as ATSP-7041, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Enzyme Inhibition
N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CA I and II) and acetylcholinesterase (AChE), enzymes relevant in conditions like glaucoma, epilepsy, and Alzheimer's disease. These compounds have shown promising results in inhibiting these enzymes with low cytotoxicity, indicating their potential as therapeutic agents (Ozmen Ozgun et al., 2019), (Kucukoglu et al., 2016).
Antiproliferative Activities
Some derivatives have been synthesized and tested for their antiproliferative activities against various cancer cell lines, demonstrating potential as cancer therapy agents. These studies have focused on identifying compounds with significant cytotoxic effects against tumor cells while maintaining selectivity to minimize harm to healthy cells (Mert et al., 2014).
Antimicrobial and Anticonvulsant Activities
Additionally, these compounds have been evaluated for their antimicrobial properties, including anti-malarial activity, and have shown promising results against Plasmodium falciparum and various pathogenic microbes, suggesting their use in treating infectious diseases (Unnissa et al., 2015). Moreover, they have been assessed for anticonvulsant activities, indicating potential applications in managing epilepsy and other seizure disorders (Khokra et al., 2019).
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-16(11(2)19(4)17-10)24(22,23)18-14-6-5-13-7-8-20(12(3)21)15(13)9-14/h5-6,9,18H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFLDCXYAOTEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide |
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